molecular formula C15H11FO4 B7892471 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid

Cat. No.: B7892471
M. Wt: 274.24 g/mol
InChI Key: PBESKXBTMHDEDJ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid is an organic compound with the molecular formula C15H11FO4 It is characterized by the presence of a fluoro group and a carbonyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of biphenyl derivatives followed by fluorination. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)phenylacetic acid
  • 4-(4-Carbonylphenyl)phenylacetic acid
  • 4-(3-Fluoro-4-methylphenyl)phenylacetic acid

Uniqueness

4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid is unique due to the simultaneous presence of both fluoro and carbonyl groups on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.

Properties

IUPAC Name

4-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-8-11(5-6-12(13)15(19)20)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBESKXBTMHDEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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